

Amthamine's Affinity for the Histamine H2 Receptor: A Technical Guide

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Compound of Interest

Compound Name: Amthamine

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This technical guide provides an in-depth overview of the binding affinity of **amthamine** for the histamine H2 receptor. It includes a compilation of quantitative binding data, a detailed experimental protocol for a representative radioligand binding assay, and visualizations of the associated signaling pathway and experimental workflow.

Core Data: Amthamine-H2 Receptor Binding Affinity

Amthamine is a potent and selective agonist for the histamine H2 receptor.^[1] Its binding affinity has been characterized across different species and experimental systems. The following table summarizes key quantitative data, distinguishing between direct binding assays (K_i , K_d) and functional assays (pD_2 , EC_{50} , IC_{50}).

Parameter	Value	Species	Assay System	Reference
pKi	5.2	Human	Displacement of [125I]iodoaminopotentidine from CHO cells expressing the human H2 receptor	[2]
Ki	6309.57 nM	Human	Calculated from pKi	[2]
pKd	4.94	Rat	Radioligand binding with [125I]iodoaminopotentidine in CHO cells	[2]
Kd	11481.54 nM	Rat	Calculated from pKd	[2]
pD2	6.21	Guinea Pig	Functional assay on the isolated right atrium	
EC50	18.9 µM	Rat	Functional assay on the isolated gastric fundus	
IC50	1.8×10^{-8} M	Human	Inhibition of SAC-induced p40 production in whole blood	
IC50	1.4×10^{-8} M	Human	Inhibition of SAC-induced p70 production in whole blood	

IC50

0.4 μ M

Human

Inhibition of
eosinophil
degranulation

Experimental Protocols: Radioligand Binding Assay

The determination of **amthamine**'s binding affinity for the H2 receptor is commonly achieved through competitive radioligand binding assays. This section outlines a representative protocol.

Objective:

To determine the binding affinity (K_i) of **amthamine** for the histamine H2 receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

- Cell Membranes: Membranes prepared from a cell line stably expressing the human or other species' histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A high-affinity H2 receptor antagonist, such as [3 H]tiotidine or [125 I]iodoaminopotentidine.
- Competitor: **Amthamine**.
- Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a known H2 receptor antagonist (e.g., 10 μ M tiotidine or ranitidine).
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
- Scintillation Fluid and Counter.

Procedure:

- Membrane Preparation:

- Culture cells expressing the H2 receptor to an appropriate density.
- Harvest the cells and homogenize them in ice-cold buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet and resuspend it in binding buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
- Assay Setup (in a 96-well plate):
 - Total Binding: Add binding buffer, a fixed concentration of the radioligand, and the cell membrane suspension to designated wells.
 - Non-specific Binding: Add binding buffer, the radioligand, the cell membrane suspension, and a high concentration of the non-specific binding control to designated wells.
 - Competition Binding: Add binding buffer, the radioligand, the cell membrane suspension, and serial dilutions of **amthamine** to the remaining wells.
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Termination and Filtration:
 - Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
 - Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Quantification:
 - Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

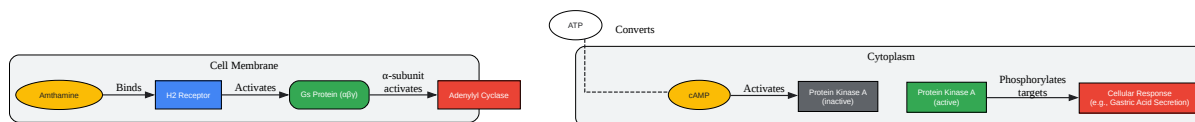
Data Analysis:

- Calculate Specific Binding:
 - Specific Binding = Total Binding - Non-specific Binding.
- Generate Competition Curve:
 - Plot the percentage of specific binding against the logarithm of the **amthamine** concentration.
- Determine IC50:
 - From the competition curve, determine the concentration of **amthamine** that inhibits 50% of the specific radioligand binding (the IC50 value).
- Calculate Ki:
 - Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:
 - $K_i = IC_{50} / (1 + ([L]/K_d))$
 - Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a Gs protein-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

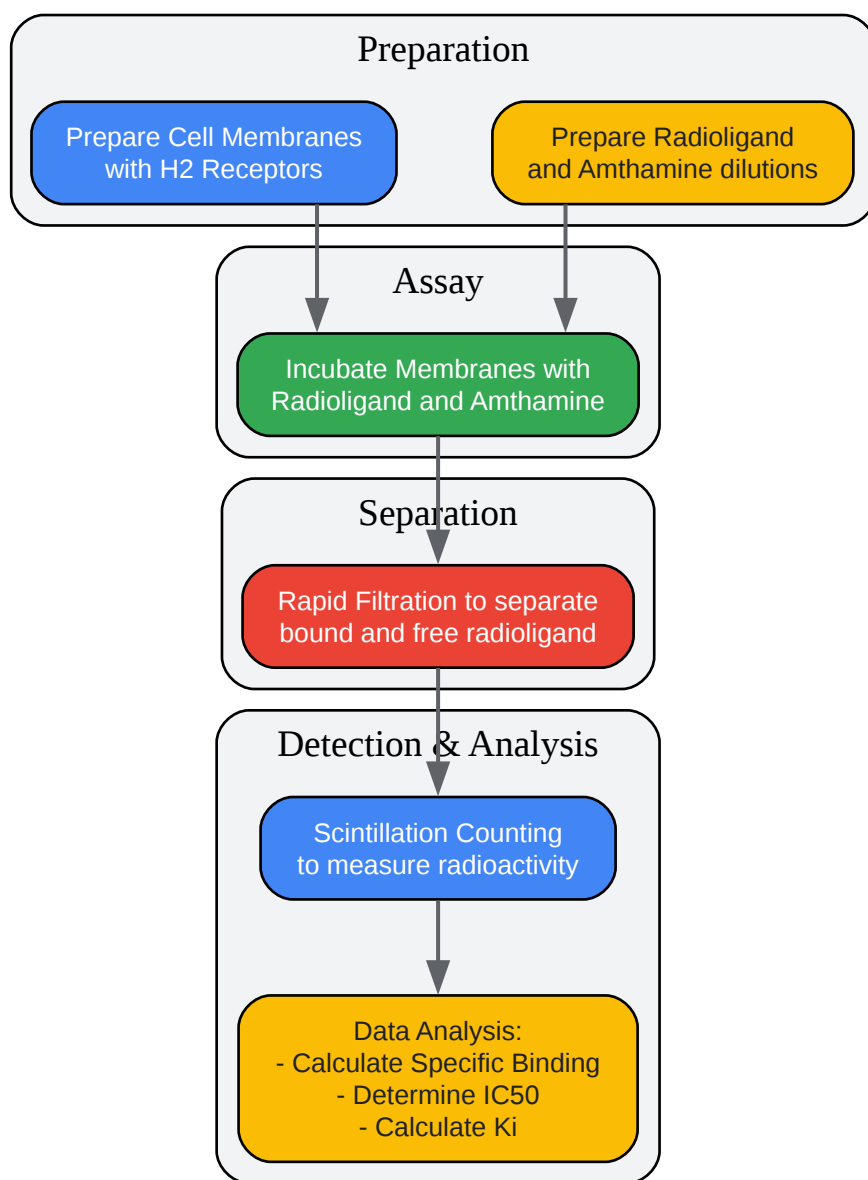


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Caption: Histamine H2 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like **amthamine**.



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Caption: Workflow of a competitive radioligand binding assay.

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